Cas no 2228482-66-2 (6-methoxynaphthalen-2-yl sulfamate)

6-methoxynaphthalen-2-yl sulfamate 化学的及び物理的性質
名前と識別子
-
- 6-methoxynaphthalen-2-yl sulfamate
- EN300-1991245
- 2228482-66-2
-
- インチ: 1S/C11H11NO4S/c1-15-10-4-2-9-7-11(16-17(12,13)14)5-3-8(9)6-10/h2-7H,1H3,(H2,12,13,14)
- InChIKey: YHALLAAGPLBFKF-UHFFFAOYSA-N
- ほほえんだ: S(N)(=O)(=O)OC1=CC=C2C=C(C=CC2=C1)OC
計算された属性
- せいみつぶんしりょう: 253.04087901g/mol
- どういたいしつりょう: 253.04087901g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 87Ų
6-methoxynaphthalen-2-yl sulfamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991245-0.5g |
6-methoxynaphthalen-2-yl sulfamate |
2228482-66-2 | 0.5g |
$987.0 | 2023-09-16 | ||
Enamine | EN300-1991245-0.1g |
6-methoxynaphthalen-2-yl sulfamate |
2228482-66-2 | 0.1g |
$904.0 | 2023-09-16 | ||
Enamine | EN300-1991245-1g |
6-methoxynaphthalen-2-yl sulfamate |
2228482-66-2 | 1g |
$1029.0 | 2023-09-16 | ||
Enamine | EN300-1991245-5.0g |
6-methoxynaphthalen-2-yl sulfamate |
2228482-66-2 | 5g |
$2981.0 | 2023-05-31 | ||
Enamine | EN300-1991245-0.25g |
6-methoxynaphthalen-2-yl sulfamate |
2228482-66-2 | 0.25g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1991245-2.5g |
6-methoxynaphthalen-2-yl sulfamate |
2228482-66-2 | 2.5g |
$2014.0 | 2023-09-16 | ||
Enamine | EN300-1991245-10.0g |
6-methoxynaphthalen-2-yl sulfamate |
2228482-66-2 | 10g |
$4421.0 | 2023-05-31 | ||
Enamine | EN300-1991245-0.05g |
6-methoxynaphthalen-2-yl sulfamate |
2228482-66-2 | 0.05g |
$864.0 | 2023-09-16 | ||
Enamine | EN300-1991245-1.0g |
6-methoxynaphthalen-2-yl sulfamate |
2228482-66-2 | 1g |
$1029.0 | 2023-05-31 | ||
Enamine | EN300-1991245-5g |
6-methoxynaphthalen-2-yl sulfamate |
2228482-66-2 | 5g |
$2981.0 | 2023-09-16 |
6-methoxynaphthalen-2-yl sulfamate 関連文献
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
6-methoxynaphthalen-2-yl sulfamateに関する追加情報
Professional Introduction to 6-methoxynaphthalen-2-yl sulfamate (CAS No: 2228482-66-2)
6-methoxynaphthalen-2-yl sulfamate, identified by the Chemical Abstracts Service Number (CAS No) 2228482-66-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of naphthalene derivatives, characterized by the presence of a methoxy group and a sulfamate functional moiety. The unique structural configuration of 6-methoxynaphthalen-2-yl sulfamate makes it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.
The sulfamate group in the molecular structure of 6-methoxynaphthalen-2-yl sulfamate plays a crucial role in determining its chemical reactivity and biological properties. Sulfamates are well-known for their ability to act as leaving groups in nucleophilic substitution reactions, making them valuable intermediates in synthetic organic chemistry. Additionally, the methoxy group attached to the naphthalene ring influences the electronic properties of the molecule, potentially enhancing its interactions with biological targets. These features have positioned 6-methoxynaphthalen-2-yl sulfamate as a compound of interest for further exploration in drug discovery and molecular biology.
Recent advancements in medicinal chemistry have highlighted the importance of naphthalene derivatives in the development of pharmacologically active compounds. The naphthalene scaffold, with its aromatic stability and diverse functionalization possibilities, offers a versatile platform for designing molecules with tailored biological activities. In particular, derivatives such as 6-methoxynaphthalen-2-yl sulfamate have been investigated for their potential roles in modulating enzyme function and cellular signaling pathways. For instance, studies have suggested that compounds with similar structural motifs may interact with proteases and kinases, thereby influencing metabolic and inflammatory processes.
In the realm of academic research, 6-methoxynaphthalen-2-yl sulfamate has been explored as a precursor in the synthesis of more complex bioactive molecules. The presence of both the methoxy and sulfamate functional groups provides multiple points for chemical modification, allowing researchers to introduce additional substituents or linkages that enhance specific biological effects. This flexibility has made 6-methoxynaphthalen-2-yl sulfamate a valuable building block in medicinal chemistry libraries. Furthermore, computational studies have been employed to predict the binding affinities and pharmacokinetic properties of this compound, providing insights into its potential therapeutic utility.
The pharmaceutical industry has shown particular interest in developing small molecule inhibitors targeting disease-related enzymes. Given its structural features, 6-methoxynaphthalen-2-yl sulfamate has been hypothesized to interfere with the catalytic activity of certain proteases involved in cancer progression and inflammatory disorders. Preliminary experimental data indicate that analogs of this compound exhibit inhibitory effects on specific enzymatic pathways, suggesting their potential as lead compounds for drug development. These findings underscore the importance of continued research into structurally diverse naphthalene derivatives like 6-methoxynaphthalen-2-yl sulfamate.
Beyond its pharmaceutical applications, 6-methoxynaphthalen-2-yl sulfamate has also found utility in biochemical research as a tool compound for studying enzyme mechanisms and substrate recognition. Its ability to serve as a competitive inhibitor or substrate analog allows researchers to dissect complex biological processes at the molecular level. For example, investigations using 6-methoxynaphthalen-2-yl sulfamate have provided insights into the specificity and regulation of metabolic enzymes, contributing to our understanding of cellular homeostasis.
The synthesis of 6-methoxynaphthalen-2-yl sulfamate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also ensure high yields and purity necessary for subsequent biological evaluation.
In conclusion, 6-methoxynaphthalen-2-yl sulfamate (CAS No: 2228482-66-2) represents a significant compound in contemporary pharmaceutical research due to its unique structural features and potential biological activities. The interplay between its methoxy and sulfamate functionalities offers opportunities for designing molecules with targeted therapeutic effects. As ongoing studies continue to uncover new applications for this derivative, it is expected that 6-methoxynaphthalen-2-yl sulfamate will remain at the forefront of medicinal chemistry investigations, contributing to advancements in drug development and biochemical understanding.
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